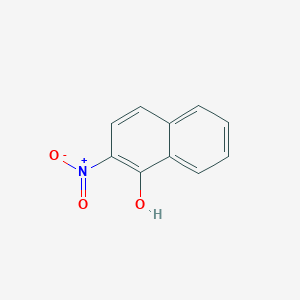

2-Nitro-1-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43140. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCCHGOWMZTLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209508 | |

| Record name | 2-Nitro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-24-9 | |

| Record name | 2-Nitro-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 607-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitro-1-naphthol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKE3TA8XGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitro-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and relevant biochemical applications of 2-Nitro-1-naphthol. The information is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, data analysis, and visualization of key processes.

Introduction

This compound is a nitro-aromatic compound of significant interest in various chemical and biochemical applications. It serves as a crucial intermediate in the synthesis of azo dyes and pharmaceuticals. Notably, its phosphorylated precursor, di-(2-nitro-1-naphthyl) hydrogen phosphate, is a substrate for alkaline phosphatase, a key enzyme in many biological processes and a widely used reporter in immunoassays. The enzymatic cleavage of the phosphate group yields this compound, which can be detected electrochemically, providing a sensitive method for quantifying alkaline phosphatase activity. This guide details the synthetic route to this compound and its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 1-naphthol. The first step involves the nitrosation of 1-naphthol to form the intermediate, 2-nitroso-1-naphthol. This is followed by the oxidation of the nitroso group to a nitro group to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-Nitroso-1-naphthol

This procedure is adapted from established methods for the nitrosation of naphthols.

-

Materials:

-

1-Naphthol

-

Sodium Hydroxide (NaOH)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Distilled Water

-

Ice

-

-

Procedure:

-

In a large beaker, dissolve 14.4 g (0.1 mol) of 1-naphthol in 200 mL of 5% aqueous sodium hydroxide solution.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 50 mL of distilled water.

-

Slowly add the sodium nitrite solution to the cooled 1-naphthol solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring for another 30 minutes.

-

Slowly add 15 mL of glacial acetic acid dropwise to the reaction mixture. A yellow-green precipitate of 2-nitroso-1-naphthol will form.

-

Continue stirring for an additional hour in the ice bath.

-

Filter the precipitate using a Büchner funnel and wash thoroughly with cold distilled water until the washings are neutral.

-

Dry the product in a desiccator over anhydrous calcium chloride.

-

Step 2: Oxidation of 2-Nitroso-1-naphthol to this compound

This procedure utilizes nitric acid to oxidize the nitroso intermediate.

-

Materials:

-

2-Nitroso-1-naphthol (from Step 1)

-

70% Nitric Acid (HNO₃)

-

Dilute Sodium Hydroxide Solution (e.g., 1 M NaOH)

-

Glacial Acetic Acid

-

Distilled Water

-

-

Procedure:

-

Suspend 17.3 g (0.1 mol) of 2-nitroso-1-naphthol in 200 mL of water in a beaker.

-

With vigorous stirring, slowly add 20 mL of 70% nitric acid. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Continue stirring for 1 hour at room temperature.

-

Filter the resulting solid and wash with water.

-

Dissolve the crude product in a minimal amount of dilute sodium hydroxide solution.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with glacial acetic acid until precipitation of this compound is complete.

-

Filter the yellow precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.

-

Synthesis Workflow

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-1-naphthol is an aromatic organic compound that holds significance as a versatile intermediate in chemical synthesis and as a substrate in biochemical assays. Its utility in various applications, including as a precursor for dyes and a component in electrochemical immunoassays, stems from its distinct physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of key experimental workflows.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a ready reference for researchers. These properties are crucial for understanding the compound's behavior in different chemical and biological systems, guiding its application in research and development.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₃ | [1][2][3] |

| Molecular Weight | 189.17 g/mol | [1][2][3] |

| Appearance | Yellow powder/crystals | [2] |

| Melting Point | 123-125 °C | [1][2] |

| Boiling Point | ~336.7 °C at 760 mmHg (Predicted) | [4] |

| Density | ~1.413 g/cm³ (Predicted) | [4] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | Sparingly soluble | [5] |

| LogP (Octanol-Water Partition Coefficient) | 2.4536 (Predicted) | [6] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and alkaline solutions. |

Acidity and Spectral Properties

| Property | Value | Source(s) |

| pKa | 6.13 ± 0.50 (Predicted) | [6] |

| UV-Vis Absorption Maxima (in Ethanol) | 261 nm (strong), ~303 nm (weak), ~416 nm (weak) | [5] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections provide established protocols that can be adapted for the characterization of this compound.

Synthesis of this compound (Adapted from Nitration of Naphthols)

While a specific, detailed protocol for the synthesis of this compound was not found in the surveyed literature, a general procedure for the nitration of naphthols can be adapted. This synthesis should be performed with appropriate safety precautions in a fume hood.

Materials:

-

1-Naphthol

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid

-

Ice

-

Ethanol

-

Distilled Water

-

Beakers, Erlenmeyer flasks, dropping funnel, magnetic stirrer, and filtration apparatus.

Procedure:

-

Dissolve a known amount of 1-naphthol in glacial acetic acid in an Erlenmeyer flask, and cool the mixture in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred 1-naphthol solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated period (e.g., 1-2 hours) to ensure complete nitration.

-

Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain purified this compound.

-

Dry the purified crystals in a desiccator.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, this range should be narrow (typically 1-2 °C).

Spectrophotometric Determination of pKa

The acid dissociation constant (pKa) can be determined by measuring the change in absorbance at a specific wavelength as a function of pH.

Materials:

-

Purified this compound

-

A series of buffer solutions with a range of known pH values (e.g., from pH 4 to 8)

-

Hydrochloric acid (HCl) solution (for highly acidic conditions)

-

Sodium hydroxide (NaOH) solution (for highly basic conditions)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a water-ethanol mixture).

-

For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a larger volume of the buffer solution. This ensures the total concentration of the naphthol derivative is the same in all samples.

-

Prepare two reference solutions: one in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated species (HA), and one in a strongly basic solution (e.g., 0.1 M NaOH) for the fully deprotonated species (A⁻).

-

Measure the absorbance spectra of the acidic and basic reference solutions to identify the wavelength of maximum absorbance (λ_max) for both the protonated and deprotonated forms. Select an analytical wavelength where the difference in absorbance between the two forms is significant.

-

Measure the absorbance of each buffered sample at the selected analytical wavelength.

-

Measure the precise pH of each buffered sample using a calibrated pH meter.

-

Plot the absorbance values against the corresponding pH values. The resulting titration curve should be sigmoidal.

-

The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal. This corresponds to the inflection point of the sigmoidal curve. Mathematically, it can be determined by fitting the data to the Henderson-Hasselbalch equation.

Visualizations

Experimental Workflow: Melting Point Determination

Caption: Workflow for the determination of the melting point of this compound.

Experimental Workflow: Spectrophotometric pKa Determination

Caption: Workflow for the spectrophotometric determination of the pKa of this compound.

Principle of Use in an Amperometric Immunoassay

This compound has been employed as a substrate for alkaline phosphatase in amperometric immunoassays. The general principle is illustrated below.

Caption: Principle of an amperometric immunoassay using this compound as a product.

References

Spectroscopic Data Analysis of 2-Nitro-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Nitro-1-naphthol (C₁₀H₇NO₃), a key intermediate in the synthesis of various dyes and a compound of interest in analytical and medicinal chemistry. This document summarizes key spectroscopic data, outlines experimental protocols for data acquisition, and presents a logical workflow for its analysis, designed to aid researchers in its characterization and application.

Physicochemical Properties

This compound is a derivative of 1-naphthol with a nitro group at the 2-position. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₃ | [1][2][3] |

| Molecular Weight | 189.17 g/mol | [1][2][3] |

| CAS Number | 607-24-9 | [1][2][3] |

| Melting Point | 123-125 °C | |

| Appearance | Yellow crystals | [4] |

| LogP | 2.9 | [1] |

Spectroscopic Data

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its hydroxyl, nitro, and aromatic functionalities.

| Technique | Wavenumber (cm⁻¹) | Assignment | Source |

| ATR-IR | Broad band ~3400 | O-H stretching | [1] |

| ATR-IR | ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretching | [1] |

| ATR-IR | ~1600-1450 | Aromatic C=C stretching | [1] |

| KBr Wafer | Not specified | Not specified | [1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak.

| Technique | m/z | Assignment | Source |

| Electron Ionization | 189 | [M]⁺ (Molecular Ion) | [2] |

| Electron Ionization | Not specified | Fragmentation pattern available in source | [2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region due to the presence of the naphthalene ring and the nitro group. While specific λmax values for this compound were not explicitly found, studies on similar compounds like 2-nitrophenol and 2-nitroso-1-naphthol indicate that the absorption maxima are sensitive to the solvent and pH. For instance, the UV-Vis spectrum of 2-nitroso-1-naphthol in ethanol exhibits three absorption maxima.[5]

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Source |

| Not specified | Not specified | Not specified |

Note: Specific UV-Vis data for this compound requires experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. Although specific experimental ¹H and ¹³C NMR data for this compound were not found in the initial search, the expected spectrum can be predicted based on the structure and by comparison with the parent compound, 2-naphthol.

Expected ¹H NMR Features:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. The presence of the nitro group will influence the chemical shifts of the adjacent protons.

-

Hydroxyl Proton: A singlet for the hydroxyl proton, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Expected ¹³C NMR Features:

-

Ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general procedures for the spectroscopic analysis of this compound.

Sample Preparation

-

For IR Spectroscopy (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

For IR Spectroscopy (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

For Mass Spectrometry (EI): The sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized before ionization.

-

For UV-Vis Spectroscopy: A solution of the sample is prepared in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.

-

For NMR Spectroscopy: A solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation and Data Acquisition

-

FTIR Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to record the IR spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source is used. The mass spectrum is recorded over a suitable m/z range.

-

UV-Vis Spectrophotometer: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically from 200 to 800 nm.

-

NMR Spectrometer: A high-field NMR spectrometer is used to record the ¹H and ¹³C NMR spectra.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Structure-Spectrum Correlation

The following diagram illustrates the correlation between the chemical structure of this compound and its expected spectroscopic features.

Caption: Correlation of this compound's structure with its key spectroscopic features.

References

Measuring the Photochemical Quantum Yield of 2-Nitro-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for determining the photochemical quantum yield of 2-Nitro-1-naphthol. Given the limited direct literature on the quantum yield of this specific compound, this guide synthesizes established protocols for analogous nitroaromatic and naphthol derivatives to propose a robust experimental framework. The focus is on providing detailed experimental protocols and clear data presentation formats to enable researchers to design and execute their own quantum yield measurements.

Introduction to the Photochemistry of this compound

Aromatic nitro compounds are a well-studied class of photoreactive molecules. Upon absorption of ultraviolet light, these compounds can undergo a variety of transformations. For ortho-nitro-substituted aromatic alcohols and phenols, a common photochemical reaction is an intramolecular hydrogen abstraction by the excited nitro group from the adjacent hydroxyl group, leading to the formation of a transient aci-nitro intermediate. This intermediate can then rearrange to form a nitroso compound.

In the case of this compound, the expected primary photochemical reaction is its conversion to 2-Nitroso-1-naphthol. The quantum yield (Φ) of this reaction is a critical parameter that quantifies the efficiency of this photochemical process. It is defined as the ratio of the number of molecules of 2-Nitroso-1-naphthol formed to the number of photons absorbed by the reactant, this compound.[1] The quantum yields for photochemical reactions of related nitronaphthalene compounds have been reported to be in the range of 10-2, providing an expected order of magnitude for this compound.[2]

Proposed Photochemical Reaction Pathway

The proposed pathway for the phototransformation of this compound to 2-Nitroso-1-naphthol is depicted below. This mechanism is analogous to that of other ortho-nitrobenzyl compounds.[3][4]

Caption: Proposed photochemical reaction pathway for this compound.

Experimental Determination of Photochemical Quantum Yield

The determination of the photochemical quantum yield requires two key measurements: the rate of formation of the product (or disappearance of the reactant) and the photon flux of the light source. A common and robust method for this is chemical actinometry.

Experimental Workflow

The overall workflow for the quantum yield determination is outlined below.

Caption: Experimental workflow for quantum yield determination.

Detailed Experimental Protocols

Protocol 1: Determination of Photon Flux using Potassium Ferrioxalate Actinometry

This protocol is adapted from established methods and is suitable for UV-A and visible light sources.[1][5]

Materials:

-

Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

-

Sulfuric acid (H₂SO₄), concentrated

-

1,10-Phenanthroline solution (e.g., 0.1% in water)

-

Sodium acetate buffer (e.g., 0.3 M, pH ~4.5)

-

Ferrous ammonium sulfate hexahydrate (for calibration)

-

UV-Vis Spectrophotometer

-

Photoreactor with a monochromatic light source (e.g., 365 nm LED)

-

Quartz cuvettes

Procedure:

-

Prepare the Actinometer Solution: In a dark room or under red light, prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive.

-

Irradiation:

-

Fill a quartz cuvette with the actinometer solution.

-

Irradiate the solution in the photoreactor for a known period (e.g., 60 seconds). The irradiation time should be chosen to ensure a small but measurable conversion (typically <10%).

-

Keep a non-irradiated sample of the actinometer solution as a blank.

-

-

Analysis:

-

After irradiation, take a known aliquot (e.g., 2.0 mL) of the irradiated solution and the blank solution and transfer them to separate volumetric flasks (e.g., 10 mL).

-

To each flask, add 2.0 mL of the 1,10-phenanthroline solution and 1.0 mL of the sodium acetate buffer.

-

Dilute to the mark with deionized water and allow the color to develop in the dark for at least 30 minutes.

-

Measure the absorbance of the solutions at 510 nm using the UV-Vis spectrophotometer. The blank solution is used to zero the instrument.

-

-

Calibration (Optional but Recommended): Prepare a series of standard solutions of Fe²⁺ using ferrous ammonium sulfate and follow the analysis steps to create a calibration curve of absorbance at 510 nm versus Fe²⁺ concentration.

-

Calculation of Photon Flux:

-

Calculate the moles of Fe²⁺ formed using the measured absorbance and the molar absorptivity of the Fe²⁺-phenanthroline complex (ε₅₁₀ ≈ 11,100 M⁻¹cm⁻¹) or the calibration curve.

-

The photon flux (I₀) in moles of photons per second (or Einsteins per second) can be calculated using the following equation: I₀ = (moles of Fe²⁺ formed) / (ΦFe²⁺ * t * f) where:

-

ΦFe²⁺ is the known quantum yield of ferrioxalate at the irradiation wavelength (e.g., 1.21 at 366 nm).

-

t is the irradiation time in seconds.

-

f is the fraction of light absorbed by the actinometer solution, which can be calculated from its absorbance at the irradiation wavelength (f = 1 - 10-A). For highly absorbing solutions (A > 2), f can be assumed to be 1.

-

-

Protocol 2: Photolysis of this compound and Quantum Yield Calculation

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

The same photoreactor and cuvettes used for actinometry

Procedure:

-

Prepare the Reactant Solution: Prepare a solution of this compound in the chosen solvent. The concentration should be adjusted to have a suitable absorbance at the irradiation wavelength (ideally between 0.1 and 1.0 to ensure sufficient light absorption while minimizing inner filter effects).

-

Irradiation:

-

Fill a quartz cuvette with the this compound solution.

-

Irradiate the solution under the exact same conditions (light source, geometry, temperature) as the actinometry experiment.

-

Take aliquots of the solution at different time intervals (e.g., 0, 5, 10, 15, 20 minutes).

-

-

Analysis:

-

Analyze the aliquots to determine the change in concentration of this compound or the formation of 2-Nitroso-1-naphthol.

-

Using HPLC: Develop a method to separate and quantify the reactant and product. Create a calibration curve for this compound to determine its concentration at each time point.

-

Using UV-Vis Spectroscopy: If there are distinct spectral differences between the reactant and product, the change in concentration can be monitored by measuring the absorbance at a wavelength where one species absorbs strongly and the other weakly.

-

-

Calculation of Quantum Yield:

-

Plot the concentration of this compound versus irradiation time. The initial slope of this plot will give the initial rate of reaction in M/s.

-

The quantum yield (Φ) is calculated as: Φ = (Initial rate of disappearance of reactant in mol/s) / (Photon flux absorbed by the solution in Einstein/s)

-

The photon flux absorbed by the solution is given by I₀ * f, where I₀ is the photon flux determined from actinometry and f is the fraction of light absorbed by the this compound solution at the irradiation wavelength.

-

Data Presentation

Quantitative data should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 607-24-9 | [6] |

| Molecular Formula | C₁₀H₇NO₃ | [6] |

| Molecular Weight | 189.17 g/mol | [6] |

| Melting Point | 123-125 °C | [6][7] |

| Appearance | Yellow to brown crystalline powder | |

| Molar Absorptivity (λmax) | To be determined experimentally |

Table 2: Illustrative Data for Quantum Yield Calculation

| Irradiation Time (s) | Absorbance of Actinometer (510 nm) | Moles of Fe²⁺ formed | Concentration of this compound (M) |

| 0 | 0.000 | 0 | 1.00 x 10⁻⁴ |

| 60 | 0.850 | 7.66 x 10⁻⁸ | N/A |

| 300 | N/A | N/A | 0.95 x 10⁻⁴ |

| 600 | N/A | N/A | 0.90 x 10⁻⁴ |

| 900 | N/A | N/A | 0.85 x 10⁻⁴ |

| 1200 | N/A | N/A | 0.80 x 10⁻⁴ |

Note: The data in this table is for illustrative purposes only and should be replaced with experimental results.

Table 3: Summary of Photochemical Parameters (Example)

| Parameter | Value | Conditions |

| Irradiation Wavelength | 365 nm | Monochromatic LED |

| Solvent | Acetonitrile | Spectroscopic Grade |

| Photon Flux (I₀) | 1.5 x 10⁻⁸ Einstein/s | Determined by actinometry |

| Initial Rate of Reaction | -1.2 x 10⁻⁷ M/s | From concentration vs. time plot |

| Fraction of Light Absorbed (f) | 0.85 | At 365 nm |

| Quantum Yield (Φ) | 0.01 | Calculated |

Note: The values in this table are hypothetical and serve as an example of how to present the final results.

Conclusion

This technical guide provides a comprehensive framework for the experimental determination of the photochemical quantum yield of this compound. By leveraging established protocols for chemical actinometry and photochemical analysis, researchers can obtain reliable and reproducible data. The proposed reaction mechanism and experimental workflows serve as a robust starting point for investigating the photophysical properties of this and other related nitroaromatic compounds. Accurate determination of the quantum yield is essential for understanding the photochemical stability and reactivity of this compound, which is of significant interest in the fields of medicinal chemistry, materials science, and environmental science.

References

Synthesis and Biological Exploration of 2-Nitro-1-naphthol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied derivatives, 2-nitro-1-naphthols have emerged as a promising class of molecules with a wide spectrum of biological activities. The introduction of the nitro group at the 2-position of the 1-naphthol ring system significantly modulates the electronic and steric properties of the molecule, leading to interactions with various biological targets. This technical guide provides an in-depth overview of the synthesis of 2-nitro-1-naphthol derivatives and their evaluation in biological studies, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its substituted analogs can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Direct Nitration of 1-Naphthol

Direct nitration of 1-naphthol can be a challenging endeavor due to the high reactivity of the naphthol ring, which can lead to the formation of multiple isomers and oxidation byproducts. However, under controlled conditions, regioselective nitration at the C2 position can be achieved.

A patented method describes the synthesis of this compound from 1-naphthol using tert-butyl nitrite in the presence of water and an organic solvent at room temperature. This method offers a potentially milder alternative to traditional nitrating agents.[1]

Synthesis from Substituted Naphthalenes

A common and often more controlled approach involves the synthesis from pre-functionalized naphthalenes. For instance, 1-nitro-2-naphthol can be prepared from 1-nitro-2-acetylaminonaphthalene via hydrolysis.[2] This multi-step approach allows for better control over the regiochemistry of the final product.

General Synthetic Workflow

The synthesis of substituted this compound derivatives often follows a logical progression of steps, which can be generalized as follows:

Caption: A generalized workflow for the synthesis of this compound derivatives.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a range of biological activities, making them attractive candidates for further investigation in drug discovery.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of naphthol derivatives against various cancer cell lines. While specific data for a wide range of this compound derivatives is still emerging, related naphthoquinone-naphthol and aminobenzylnaphthol derivatives have shown significant anticancer potential with IC50 values in the micromolar range.[3][4] For instance, a novel naphthoquinone-naphthol derivative demonstrated potent inhibitory effects on HCT116, PC9, and A549 cancer cells, with IC50 values as low as 0.57 µM.[4]

Table 1: Anticancer Activity of Selected Naphthol Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthoquinone-naphthol derivative 13 | HCT116 (Colon) | 1.18 | [4] |

| Naphthoquinone-naphthol derivative 13 | PC9 (NSCLC) | 0.57 | [4] |

| Naphthoquinone-naphthol derivative 13 | A549 (NSCLC) | 2.25 | [4] |

| Aminobenzylnaphthol (MMZ-45AA) | BxPC-3 (Pancreatic) | 13.26 | [3] |

| Aminobenzylnaphthol (MMZ-140C) | HT-29 (Colorectal) | 11.55 | [3] |

Antimicrobial Activity

The antimicrobial properties of naphthol derivatives have also been a subject of investigation. 1-aminoalkyl-2-naphthol derivatives have shown promising activity against multidrug-resistant bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL against Pseudomonas aeruginosa MDR1.[1][5]

Table 2: Antimicrobial Activity of Selected Naphthol Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [1][5] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [1][5] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400 | [5] |

| Naphtho[3][5][6]triazol-thiadiazin derivative 4d | Candida albicans | 50 | [7] |

Enzyme Inhibition

Certain nitronaphthol derivatives have been identified as potent enzyme inhibitors. For example, 1-nitro-2-naphthol has been shown to be a potent inhibitor of the enzymatic acetyl-CoA dependent activation of N-hydroxyarylamines, with an IC50 value of 12 µM for the binding of N-OH-Glu-P-1 in a rat liver cytosol system.[8]

Table 3: Enzyme Inhibition by a Nitronaphthol Derivative

| Compound/Derivative | Enzyme System | Substrate | IC50 (µM) | Reference |

| 1-Nitro-2-naphthol | Rat liver cytosol (acetyl-CoA dependent activation) | N-OH-Glu-P-1 | 12 | [8] |

Signaling Pathways in Anticancer Action

The anticancer effects of naphthol derivatives are often mediated through the modulation of key cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

One of the primary mechanisms by which many anticancer agents exert their effects is through the induction of apoptosis. Naphthoquinone-naphthol derivatives have been shown to induce apoptosis by increasing the expression of cleaved caspase-3 and decreasing the levels of the anti-apoptotic protein Bcl-2.[4] This process is often triggered by upstream signaling events.

Caption: Postulated signaling pathway for apoptosis induction by a naphthol derivative.

Cell Cycle Arrest

In addition to inducing apoptosis, some nitro-substituted naphthalimide derivatives have been shown to cause cell cycle arrest. Flow cytometry analysis has demonstrated an accumulation of cells in the S and G2/M phases of the cell cycle, indicating a disruption of the normal cell division process.[9]

Caption: Logical relationship of cell cycle arrest induced by a nitro-naphthalimide derivative.

Experimental Protocols

Synthesis of 2-Nitroso-1-naphthol

A representative protocol for the synthesis of a related compound, 2-nitroso-1-naphthol, is as follows:

-

Dissolve 49.96 g of 1-naphthol in 500 cm³ of distilled water containing 13.30 g of sodium hydroxide at room temperature with vigorous stirring.[6]

-

Add 140 cm³ of ethanoic acid dropwise to the solution.[6]

-

Slowly add a solution of sodium nitrite (NaNO₂) over one hour to the resulting fine suspension.[6]

-

A greenish-yellow precipitate will form. Wash this precipitate several times with distilled water until a clear golden-yellow residue is obtained.[6]

-

Dry the product in an oven at 60°C until a constant weight is achieved.[6]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Prepare a series of two-fold dilutions of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the bacterial or fungal suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthesis, while requiring careful control of reaction conditions, is achievable through various established methods. The diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties, underscore the potential of this class of compounds. Further exploration of their structure-activity relationships and mechanisms of action, particularly their impact on cellular signaling pathways, will be crucial in guiding the design of more potent and selective drug candidates. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate these intriguing molecules for their potential applications in medicine.

References

- 1. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 8. Inhibition of acetyl-coenzyme A dependent activation of N-hydroxyarylamines by phenolic compounds, pentachlorophenol and 1-nitro-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Solubility of 2-Nitro-1-naphthol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the critical physicochemical property of the solubility of 2-Nitro-1-naphthol in organic solvents. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. Consequently, this document provides a detailed framework for researchers to experimentally determine this data. It outlines established methodologies, including the widely recognized shake-flask method for achieving equilibrium saturation, followed by gravimetric and spectrophotometric techniques for quantitative analysis. Furthermore, this guide offers qualitative solubility insights based on the behavior of the closely related compound, 2-naphthol, to inform initial solvent selection. The included experimental workflows and logical diagrams, rendered in Graphviz, serve as practical visual aids for laboratory implementation.

Quantitative Solubility Data: A Research Gap

A thorough search of scientific databases and literature sources did not yield specific quantitative solubility data for this compound in various organic solvents. This indicates a research gap and underscores the necessity for experimental determination of this key parameter for applications in drug development, chemical synthesis, and materials science.

While direct data is unavailable, qualitative information on the solubility of the parent compound, 2-naphthol, can provide a preliminary indication of suitable solvent classes. 2-Naphthol is generally soluble in simple alcohols, ethers, and chloroform.[1] This suggests that this compound, with the addition of a polar nitro group, may exhibit varied solubility in these and other organic solvents, influenced by the interplay of polarity, hydrogen bonding capabilities, and molecular structure.

Table 1: Qualitative Solubility of the Related Compound 2-Naphthol

| Solvent Class | Solubility | Reference |

| Simple Alcohols | Soluble | [1] |

| Ethers | Soluble | [1] |

| Chloroform | Soluble | [1] |

Note: This table is intended as a general guide. The presence of the nitro group in this compound will influence its solubility profile compared to 2-naphthol.

Experimental Protocols for Solubility Determination

To address the absence of data, the following detailed experimental protocols are provided. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[2][3]

The Shake-Flask Method for Achieving Equilibrium

This method is designed to achieve a saturated solution of this compound in a chosen organic solvent at a controlled temperature.

Methodology:

-

Preparation: Accurately weigh an excess amount of crystalline this compound. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Solvent Addition: Add a known volume of the desired organic solvent to a sealed, inert container (e.g., a glass vial or flask) containing the excess solute.

-

Equilibration: Place the sealed container in a constant temperature shaker or incubator. Agitate the mixture at a consistent rate (e.g., 300 RPM) for a sufficient duration to reach equilibrium.[4] A period of 24 to 72 hours is generally recommended to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifugation or filtration through a chemically inert filter (e.g., PTFE) is required.[4] This step must be performed at the same temperature as the equilibration to prevent any change in solubility.

-

Sample Collection: Carefully collect an aliquot of the clear, saturated supernatant for quantitative analysis.

Quantitative Analysis of the Saturated Solution

Once the saturated solution is obtained, its concentration must be accurately determined. Two common methods are gravimetric and spectrophotometric analysis.

This method involves evaporating the solvent and weighing the remaining solute.[5][6]

Methodology:

-

Sample Preparation: Accurately pipette a known volume of the saturated supernatant into a pre-weighed, dry evaporating dish.

-

Evaporation: Gently evaporate the solvent under a stream of inert gas or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of this compound may be used.

-

Drying: Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue to a constant weight in a desiccator or oven at a suitable temperature.

-

Weighing: Accurately weigh the evaporating dish with the dry solute.

-

Calculation: The solubility is calculated as the mass of the solute per volume of the solvent.

This method is suitable if this compound has a distinct chromophore and a linear relationship between absorbance and concentration (obeys Beer's Law) in the chosen solvent.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation: Dilute a known volume of the saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this vital parameter. By employing the detailed experimental protocols for the shake-flask method coupled with either gravimetric or spectrophotometric analysis, scientists and drug development professionals can generate the reliable data needed to advance their research and development efforts. The provided diagrams offer a clear visual representation of the experimental workflow and the fundamental principles governing solubility.

References

The Tautomeric Landscape of 2-Nitro-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-1-naphthol, a key intermediate in the synthesis of various dyes and a molecule of interest in medicinal chemistry, exhibits a fascinating and complex tautomeric equilibrium. This technical guide provides an in-depth exploration of the tautomerism of this compound, focusing on the interplay between its phenol-nitro, quinone-oxime (keto-enol), and aci-nitro tautomeric forms. While direct quantitative experimental data for this compound remains a subject for further investigation, this document synthesizes available information from analogous compounds and theoretical principles to provide a comprehensive overview. Detailed experimental protocols for the synthesis and characterization of its tautomers are presented, alongside a discussion of the spectroscopic and computational methodologies crucial for their study. This guide aims to serve as a valuable resource for researchers and professionals working with nitronaphthol derivatives, providing a foundational understanding of their structural dynamics and reactivity.

Introduction to the Tautomerism of this compound

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, physical properties, and biological activity of many organic molecules. In the case of this compound, two primary tautomeric equilibria are of significance: the well-known keto-enol tautomerism and the less commonly discussed nitro-aci tautomerism.

The interplay of these equilibria results in three potential tautomeric forms:

-

Phenol-nitro form (A): The aromatic naphthol ring with a nitro substituent.

-

Quinone-oxime form (B): A keto-enol tautomer, which is a quinone-like structure. This form is often referred to as the keto form.

-

Aci-nitro form (C): A nitronic acid tautomer resulting from the migration of the phenolic proton to one of the oxygen atoms of the nitro group.[1]

The relative populations of these tautomers are influenced by factors such as the solvent, temperature, and pH. Understanding this tautomeric landscape is crucial for predicting the molecule's behavior in different chemical environments and for designing novel derivatives with specific properties.

Synthesis and Preparation

The synthesis of this compound can be achieved through the oxidation of 2-nitroso-1-naphthol.[2] The precursor, 2-nitroso-1-naphthol, is synthesized from 1-naphthol.[3]

Experimental Protocol: Synthesis of 2-Nitroso-1-naphthol[3]

-

Dissolve 1-naphthol (e.g., 50 g) in distilled water containing sodium hydroxide (e.g., 13.3 g) at room temperature with vigorous stirring.

-

Add ethanoic acid (e.g., 140 cm³) dropwise to the solution.

-

Slowly add a solution of sodium nitrite (NaNO₂) over one hour to the resulting fine suspension.

-

A greenish-yellow precipitate of 2-nitroso-1-naphthol will form.

-

Wash the precipitate thoroughly with distilled water until a clear golden-yellow residue is obtained.

-

Dry the product in an oven at 60°C to a constant weight.

Experimental Protocol: Oxidation to this compound[2]

-

Suspend the synthesized 2-nitroso-1-naphthol in water.

-

With stirring, add 70% nitric acid.

-

Allow the reaction to proceed for one hour.

-

Filter the reaction mixture to collect the crude product.

-

Dissolve the filter cake in a dilute alkali solution (e.g., NaOH).

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with acetic acid to precipitate the this compound solid.

-

Collect the precipitate by filtration and dry appropriately.

Tautomeric Equilibria and Influencing Factors

The tautomeric equilibrium of this compound is a dynamic process involving proton transfer between the hydroxyl group, the carbon backbone, and the nitro group.

Caption: Tautomeric equilibria of this compound.

Keto-Enol Tautomerism

The equilibrium between the phenol-nitro form (enol) and the quinone-oxime form (keto) is a fundamental aspect of naphthol chemistry. Generally, for simple phenols and naphthols, the enol form is significantly more stable due to the aromaticity of the ring system. However, the presence of the electron-withdrawing nitro group and the potential for intramolecular hydrogen bonding in the quinone-oxime form can influence this equilibrium.

Nitro-Aci Tautomerism

The nitro-aci tautomerism involves the transfer of a proton from the hydroxyl group to one of the oxygen atoms of the nitro group, forming a nitronic acid.[1] This tautomeric form is typically less stable but can be a crucial intermediate in certain reactions.[1] The formation of the aci tautomer is believed to be an initial step in the decomposition of some energetic nitro compounds.[1]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can significantly impact the position of the tautomeric equilibrium. Polar solvents are expected to stabilize the more polar tautomers. For instance, in related systems like nitropurines, solvation has been shown to enhance the electron-accepting properties of the nitro group, which could favor the aci-nitro form.[4][5]

Spectroscopic and Structural Characterization

A combination of spectroscopic techniques and computational methods is essential to elucidate the tautomeric equilibrium of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The different tautomers are expected to have distinct absorption maxima. For example, in 2-nitroso-1-naphthol, the keto-form is reported to be predominant in solution, with characteristic absorption bands.[6] A similar approach can be used to quantify the relative concentrations of the tautomers of this compound in various solvents by monitoring changes in the absorption spectra.

Table 1: Expected UV-Vis Absorption Maxima for this compound Tautomers (Hypothetical)

| Tautomeric Form | Expected λmax (nm) | Rationale |

| Phenol-nitro | ~350-400 | Extended π-conjugation of the nitronaphthol system. |

| Quinone-oxime | ~400-450 | Quinonoid systems typically absorb at longer wavelengths. |

| Aci-nitro | ~300-350 | Nitronic acids have characteristic UV absorptions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information about the tautomers. The chemical shifts of the protons and carbons, particularly those involved in the tautomeric interconversion (e.g., the hydroxyl proton, the protons and carbons of the naphthalene ring), are expected to be different for each tautomer. In cases of rapid interconversion, averaged signals may be observed.

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in this compound Tautomers (Hypothetical)

| Proton | Phenol-nitro | Quinone-oxime | Aci-nitro |

| OH | 10-12 | - | - |

| NH-like (oxime) | - | 12-15 | - |

| OOH (aci) | - | - | 8-10 |

| Aromatic CH | 7.0-8.5 | 6.5-8.0 | 7.0-8.5 |

Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in this compound Tautomers (Hypothetical)

| Carbon | Phenol-nitro | Quinone-oxime | Aci-nitro |

| C-OH | 150-160 | - | - |

| C=O | - | 180-190 | - |

| C-NO₂ | 130-140 | 130-140 | - |

| C=N-OH (oxime) | - | 150-160 | - |

| C=N(O)OH (aci) | - | - | 140-150 |

| Aromatic C | 110-140 | 110-150 | 110-140 |

X-ray Crystallography

Computational Studies

In the absence of extensive experimental data, computational chemistry provides a powerful tool to investigate the tautomerism of this compound. Density Functional Theory (DFT) calculations can be employed to determine the relative stabilities of the different tautomers in the gas phase and in various solvents using continuum solvation models.

Caption: A typical computational workflow for studying tautomerism.

Computational studies on related systems, such as 1-phenylazo-2-naphthol, have shown that the quinone-like (hydrazo) form is generally more stable, and this preference is influenced by both substituents and solvent polarity.[9] Similar calculations for this compound would be invaluable in predicting its tautomeric behavior.

Experimental Protocols for Tautomerism Investigation

Protocol for UV-Vis Spectroscopic Analysis

-

Prepare stock solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water).

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 250-600 nm).

-

Analyze the spectra to identify the absorption bands corresponding to the different tautomers.

-

Use deconvolution techniques to determine the relative areas of the absorption bands for each tautomer.

-

Calculate the equilibrium constant (KT) for the tautomeric equilibria in each solvent.

Protocol for NMR Spectroscopic Analysis

-

Dissolve this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra for each solution.

-

To study the effect of temperature, perform variable-temperature NMR experiments.

-

Analyze the chemical shifts and coupling constants to assign signals to the different tautomers.

-

If separate signals are observed for each tautomer, determine their relative populations by integrating the corresponding peaks.

Conclusion and Future Outlook

The tautomerism of this compound presents a rich area for scientific investigation with implications for its application in materials science and drug development. While this guide provides a comprehensive overview based on existing knowledge of related compounds, further experimental and computational studies are necessary to fully elucidate the quantitative aspects of its tautomeric equilibria. Future research should focus on obtaining high-resolution spectroscopic data (NMR, UV-Vis) in a variety of solvents and temperatures, as well as obtaining a single-crystal X-ray structure. Such studies will provide a more complete understanding of the structure-property relationships of this important molecule and pave the way for the rational design of novel this compound derivatives with tailored functionalities.

References

- 1. sanibelsymposium.qtp.ufl.edu [sanibelsymposium.qtp.ufl.edu]

- 2. Page loading... [guidechem.com]

- 3. scirp.org [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 2-methoxy-1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of 2-Nitro-1-naphthol (CAS Number: 607-24-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-1-naphthol (CAS No. 607-24-9). This compound, a derivative of naphthalene, is a valuable intermediate in the synthesis of various organic molecules, including azo dyes and potential pharmaceutical agents. This document consolidates key quantitative data, detailed experimental protocols for its synthesis and analysis, and visual representations of its utility in biochemical assays and synthetic workflows.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₃ | [1][2][3][4] |

| Molecular Weight | 189.17 g/mol | [1][2][3][4] |

| Appearance | Yellow-green to ochre-brown or yellowish-brown solid/powder | [2][5] |

| Melting Point | 123-125 °C | [2][5][6] |

| Boiling Point (rough estimate) | 324.41 °C | [5] |

| Flash Point | 149.9 °C | [5] |

| Density (rough estimate) | 1.3175 g/cm³ | [5] |

| Vapor Pressure at 25°C | 5.65 x 10⁻⁵ mmHg | [5] |

Table 2: Solubility and Partition Coefficients

| Property | Value | Source(s) |

| Water Solubility | Sparingly soluble | [7] |

| LogP (Octanol-Water Partition Coefficient) | 2.454 | [8] |

| pKa | 6.13 ± 0.50 (Predicted) | [5] |

Table 3: Thermodynamic Properties

| Property | Value | Unit | Source(s) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 123.68 | kJ/mol | [8] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -21.67 | kJ/mol | [8] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 29.47 | kJ/mol | [8] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 72.04 | kJ/mol | [8] |

Table 4: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Source(s) |

| UV-Vis | Absorption maxima at 261 nm, ~303 nm, and ~416 nm in ethanol. | |

| FTIR | Characteristic peaks for O-H, N-O, and aromatic C-H and C=C stretching and bending vibrations. | |

| ¹H NMR | Signals corresponding to the aromatic protons and the hydroxyl proton. | |

| ¹³C NMR | Signals for the ten carbon atoms of the naphthalene ring system. | |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 189. | [9] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its application in common laboratory procedures.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 1-naphthol. A general procedure is outlined below, adapted from literature methods for the synthesis of related nitro compounds.[10][11]

Materials:

-

1-Naphthol

-

Nitric acid (70%)

-

Sodium hydroxide

-

Acetic acid

-

Water

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a beaker, dissolve a specific molar equivalent of 1-naphthol in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add 70% nitric acid dropwise to the cooled solution using a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

After the complete addition of nitric acid, continue stirring the mixture in the ice bath for an additional hour to ensure the reaction goes to completion.

-

Acidify the reaction mixture with acetic acid. This will cause the this compound to precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any unreacted starting materials and acid.

-

The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.

-

Dry the purified crystals in a vacuum oven.

Use as a Substrate for Alkaline Phosphatase

This compound can be utilized as a chromogenic substrate in an amperometric system for the detection of alkaline phosphatase activity. The enzymatic reaction releases 2-nitrophenol, which can be electrochemically detected.

Materials:

-

Alkaline phosphatase enzyme

-

2-Nitro-1-naphthyl phosphate (substrate, prepared from this compound)

-

Appropriate buffer solution (e.g., 2-amino-2-methyl-1-propanol buffer, pH 10.5)

-

Amperometric 3-electrode system

-

Microplate reader or spectrophotometer (for colorimetric measurement)

Procedure:

-

Prepare a working solution of the 2-Nitro-1-naphthyl phosphate substrate in the appropriate buffer.

-

Add a known amount of the alkaline phosphatase enzyme solution to the substrate solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific period.

-

The enzymatic hydrolysis of the phosphate group from the substrate will yield this compound.

-

The progress of the reaction can be monitored by measuring the electrochemical signal generated by the product using an amperometric detector or by measuring the absorbance of the solution at a specific wavelength if a colored product is formed.

Synthesis of Azo Dyes

This compound can act as a coupling component in the synthesis of azo dyes. The following is a general procedure for the synthesis of an azo dye using a primary aromatic amine as the diazo component.[2][12][13][14]

Materials:

-

A primary aromatic amine (e.g., aniline or a substituted aniline)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

This compound

-

Sodium hydroxide (NaOH)

-

Ice

-

Beakers

-

Stirring rod

Procedure:

-

Diazotization:

-

Dissolve the primary aromatic amine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the low temperature. This reaction forms the diazonium salt.

-

-

Coupling:

-

In a separate beaker, dissolve this compound in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline solution of this compound with constant stirring.

-

An intensely colored azo dye will precipitate from the solution.

-

-

Isolation:

-

Collect the dye by vacuum filtration.

-

Wash the solid with cold water.

-

Dry the product.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific interaction of this compound with defined cellular signaling pathways. However, studies on related naphthalene derivatives provide some context for its potential biological effects.

Naphthalene and its metabolites, including naphthols, have been shown to exhibit cytotoxic and genotoxic effects in various cell types.[15] For instance, some studies have indicated that naphthalene and its metabolites can induce DNA fragmentation in human lymphocytes.[15] The metabolism of the related compound, 2-naphthylamine, involves cytochrome P-450 catalyzed N-hydroxylation, a critical step in its activation to a carcinogenic agent.[16] While this compound's metabolic fate and specific molecular targets are not as well-characterized, its structural similarity to these compounds suggests that it may undergo metabolic activation and potentially interact with cellular macromolecules, thereby influencing cellular processes. Further research is warranted to elucidate the precise mechanisms of its biological activity and to determine if it directly modulates any specific signaling cascades.

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a useful building block in organic synthesis, particularly for the production of azo dyes. Its ability to act as a substrate for alkaline phosphatase also provides a basis for its use in biochemical assays. While its direct involvement in cellular signaling pathways remains to be fully elucidated, the known biological activities of related naphthalene derivatives suggest that further investigation into its toxicological and pharmacological profiles is a promising area for future research. This guide provides a foundational repository of technical information to support such endeavors.

References

- 1. scirp.org [scirp.org]

- 2. benchchem.com [benchchem.com]

- 3. Metabolic conversion of 1- and 2-nitronaphthalene to 1- and 2-naphthylamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. updatepublishing.com [updatepublishing.com]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. This compound [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. XCVII.—Preparation of 2- and 4-nitro-1-naphthols - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 12. 5 Ways to Make Azo Dye Test Interesting for Students [labster.com]

- 13. biotechjournal.in [biotechjournal.in]

- 14. How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide [vedantu.com]

- 15. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Nitro-1-naphthol Derivatives in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Nitro-1-naphthol derivatives as chromogenic substrates in enzyme assays. The primary focus is on the application of 4-Nitro-1-naphthyl-β-D-galactopyranoside for the sensitive detection of β-D-galactosidase activity.

Introduction

This compound itself is not typically a direct substrate in enzyme assays. However, its derivatives, most notably 4-Nitro-1-naphthyl-β-D-galactopyranoside, serve as effective chromogenic substrates. Enzymatic cleavage of this substrate releases 4-nitro-1-naphthol, a compound with distinct spectrophotometric properties that allow for the quantification of enzyme activity. The primary advantage of using 4-nitro-1-naphthol-based substrates lies in the high molar absorptivity of the resulting chromophore, particularly under neutral or slightly acidic conditions, leading to enhanced assay sensitivity compared to more traditional substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) or p-nitrophenyl-β-D-galactopyranoside (PNPG).

Enzymatic Reaction

The core principle of this assay is the enzymatic hydrolysis of a glycosidic bond in the 4-Nitro-1-naphthyl-β-D-galactopyranoside substrate by β-D-galactosidase. This reaction yields galactose and the chromogenic compound 4-nitro-1-naphthol. The intensity of the color produced is directly proportional to the amount of 4-nitro-1-naphthol released, and thus to the activity of the β-D-galactosidase enzyme.

Caption: Enzymatic hydrolysis of 4-Nitro-1-naphthyl-β-D-galactopyranoside.

Advantages of 4-Nitro-1-naphthol Based Substrates

The use of 4-nitro-1-naphthyl-β-D-galactopyranoside offers several advantages over commonly used chromogenic substrates for β-galactosidase.

Application Notes and Protocols for Alkaline Phosphatase Assays Using 2-Nitro-1-naphthol as a Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaline phosphatase (ALP) is a ubiquitous enzyme that plays a crucial role in various physiological processes, including bone mineralization, signal transduction, and detoxification. The measurement of ALP activity is a key diagnostic and research tool. While various substrates are available for ALP assays, chromogenic substrates that produce a colored product upon enzymatic hydrolysis are common for their simplicity and compatibility with standard spectrophotometric equipment.

This document provides detailed application notes and protocols for the use of 2-Nitro-1-naphthyl phosphate as a chromogenic substrate for the determination of alkaline phosphatase activity. Upon enzymatic cleavage of the phosphate group by ALP, 2-Nitro-1-naphthol is released. This product is a colored compound that can be quantified to determine the rate of the enzymatic reaction. While less common than substrates like p-nitrophenyl phosphate (pNPP), naphthol-based substrates offer alternatives for specific applications, including histochemical staining and certain immunoassays.

Principle of the Assay

The assay is based on the hydrolysis of the substrate 2-Nitro-1-naphthyl phosphate by alkaline phosphatase. The enzyme catalyzes the removal of the phosphate group, resulting in the formation of this compound and inorganic phosphate. The liberated this compound is a yellow-colored product with a maximum absorbance that can be measured spectrophotometrically. The rate of formation of this compound is directly proportional to the ALP activity in the sample.

Chemical Reaction

Caption: Enzymatic hydrolysis of 2-Nitro-1-naphthyl phosphate.

Quantitative Data

Quantitative data for the enzymatic reaction of alkaline phosphatase with 2-Nitro-1-naphthyl phosphate is not widely available. However, data from a closely related substrate, 1-naphthyl phosphate, can provide a useful reference for expected kinetic parameters.

Table 1: Kinetic Parameters for Alkaline Phosphatase with Naphthyl Phosphate Substrates

| Substrate | Enzyme Source | Km (µM) | Vmax | Assay Conditions |

| 1-Naphthyl phosphate | - | 345.9 | 1.16 (relative units) | 0.1 M NaHCO₃ buffer, pH 9.5[1] |

Note: The kinetic parameters are highly dependent on the specific isoform of alkaline phosphatase, buffer composition, pH, and temperature. The values in Table 1 should be considered as a starting point for assay optimization.

Experimental Protocols

I. Colorimetric Assay for Alkaline Phosphatase Activity in Solution